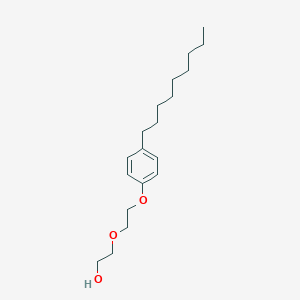

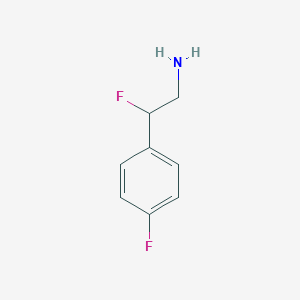

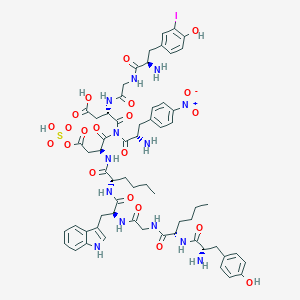

![molecular formula C11H14O4 B044977 (E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid CAS No. 226916-19-4](/img/structure/B44977.png)

(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

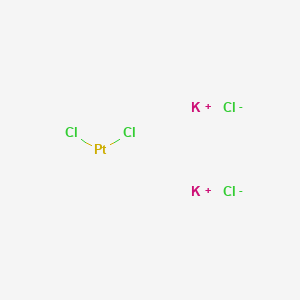

Synthesis Analysis

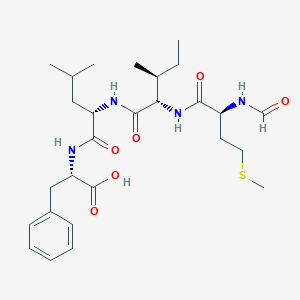

The synthesis of compounds related to "(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid" often involves complex organic reactions. For instance, Farkas, Petz, and Kollár (2015) reported the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides from 2-acetylcyclohexanone via palladium-catalysed aminocarbonylation, demonstrating a method to obtain high yields through careful selection of reaction conditions and catalysts (Farkas, Petz, & Kollár, 2015).

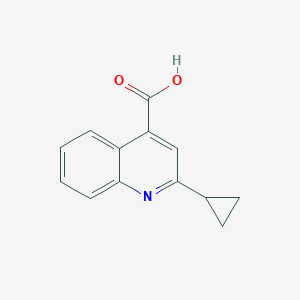

Molecular Structure Analysis

The molecular structure of compounds within this class, including "(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid," often features spirocyclic frameworks. These structures are characterized by their rings being connected through a single atom, forming a rigid and complex three-dimensional shape. Tsai, Su, and Lin (2008) described the crystal structure of a closely related compound, highlighting the dioxaspiro[4.5]decane skeleton and providing insights into the stereochemistry and conformational preferences of these molecules (Tsai, Su, & Lin, 2008).

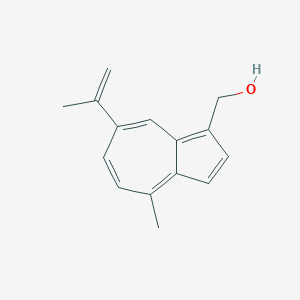

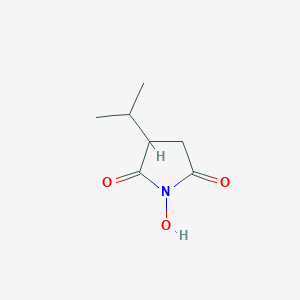

Chemical Reactions and Properties

The chemical reactions involving "(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid" and its analogs can be quite diverse, ranging from functional group transformations to complex ring-forming reactions. An example includes the work by Wang, Chen, He, and Guan (2021), who developed a visible-light-mediated, additive-free decarboxylative functionalization of acrylic acids, demonstrating a novel approach to modify compounds within this class (Wang, Chen, He, & Guan, 2021).

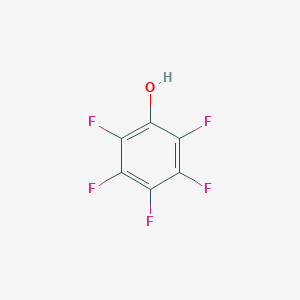

Physical Properties Analysis

The physical properties of "(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid" and related compounds can vary significantly based on their molecular structure. These properties, such as melting point, boiling point, and solubility, are crucial for understanding the compound's behavior in different environments and applications. Kurniawan et al. (2017) synthesized novel 1,4-dioxaspiro compounds from oleic acid, providing data on their physicochemical properties and suggesting potential applications as biolubricants (Kurniawan, Ramanda, Thomas, Hendra, & Wahyuningsih, 2017).

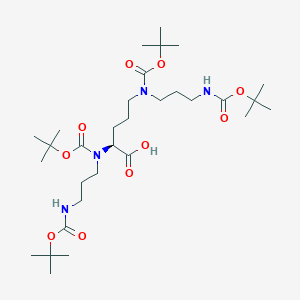

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of "(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid," are pivotal for its potential applications. Studies such as those by Joshi, Mandhane, Badadhe, and Gill (2011) have explored new methodologies for synthesizing derivatives of similar compounds, shedding light on their reactivity and providing new pathways for chemical modifications (Joshi, Mandhane, Badadhe, & Gill, 2011).

properties

IUPAC Name |

(E)-3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c12-10(13)4-3-9-2-1-5-11(8-9)14-6-7-15-11/h2-4H,1,5-8H2,(H,12,13)/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFDDYZZFODCDR-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC(=C1)C=CC(=O)O)OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2(CC(=C1)/C=C/C(=O)O)OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid | |

CAS RN |

226916-19-4 |

Source

|

| Record name | (2E)-3-{1,4-dioxaspiro[4.5]dec-7-en-7-yl}prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.